molecular formula C7H6ClN3 B106870 6-Chloro-1H-indazol-3-amine CAS No. 16889-21-7

6-Chloro-1H-indazol-3-amine

Cat. No. B106870
CAS RN: 16889-21-7
M. Wt: 167.59 g/mol
InChI Key: BPTYMRSBTUERSW-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-3-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a white or colorless solid .


Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines . Thirty-eight 1H-indazole-3-amine derivatives were designed, synthesized, and evaluated for their cytotoxic potential .


Molecular Structure Analysis

The molecular formula of 6-Chloro-1H-indazol-3-amine is C7H6ClN3 . The crystal structure of a similar compound, 6-(3-methoxyphenyl)-1H-indazol-3-amine, was obtained .


Chemical Reactions Analysis

In the study of antitumor activity of 1H-indazole-3-amine derivatives, it was found that when the R2 substituent contained a fluorine atom, the compound was significantly more active than other compounds with the same R1 .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-1H-indazol-3-amine is 167.6 g/mol . The imidazole ring shows excellent solubility in water and other polar solvents .

Scientific Research Applications

Antitumor Activity

6-Chloro-1H-indazol-3-amine is used in the synthesis of indazole derivatives, which have shown promising antitumor activity. For instance, a compound synthesized from indazole derivatives exhibited a significant inhibitory effect against the K562 cell line, a type of chronic myeloid leukemia . This compound was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Anticancer Agents

Indazole-6-amine derivatives, which can be synthesized from 6-Chloro-1H-indazol-3-amine, have been explored as potential anticancer agents .

HIV Treatment

7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 6-Chloro-1H-indazol-3-amine, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

Pharmaceuticals

6-Chloro-1H-indazol-3-amine is an important raw material and intermediate used in the synthesis of various pharmaceuticals .

Agrochemicals

This compound is also used in the production of agrochemicals, contributing to the development of more effective and safer agricultural products .

Dye Manufacturing

In the dye industry, 6-Chloro-1H-indazol-3-amine is used as an intermediate in the synthesis of various dyes .

Antiproliferative Activity

3-amino-1H-indazole-1-carboxamides, which can be synthesized from 6-Chloro-1H-indazol-3-amine, have shown interesting antiproliferative activity. They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Alzheimer’s Disease Treatment

3-Aminoindazoles, a class of heterocyclic structures that can be synthesized from 6-Chloro-1H-indazol-3-amine, are found in the glycogen synthase 3β inhibitor, a substance having potential for the treatment of Alzheimer’s disease .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

6-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTYMRSBTUERSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168616
Record name 6-Chloro-1H-indazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indazol-3-amine

CAS RN

16889-21-7
Record name 6-Chloro-1H-indazol-3-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Chloro-1H-indazol-3-amine
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Record name 6-Chloro-1H-indazol-3-amine
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Record name 6-chloro-1H-indazol-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of 10.0 g. of 4-chloro-2-iodobenzonitrile, 5 ml. of 95% hydrazine and 50 ml. of ethanol is allowed to stand for 24 hours at 50° C. Working up as in Example 1 gives 3-amino-6-chloroindazole.
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Synthesis routes and methods II

Procedure details

Analogously to Example 1, 0.1 mol of 3-amino-6-chloroindazole in 50 ml of pyrocarbonic acid dimethyl ester gives 3-amino-6-chloroindazole-2-carboxylic acid methyl ester (melting point: 198°-200° C; 90% of theory) in 30 minutes at 30°-50° C.
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Synthesis routes and methods III

Procedure details

Analogously to Example 46, 0.1 mol of 3-amino-6-chloroindazole and 0.1 mol of methyl isocyanate in 100 ml of pyridine give 3-amino-6-chloroindazole-1-carboxylic acid methylamide (melting point: 148°-150° C; 50% of theory) in 30 minutes at 10°-15° C.
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